
Ethyl 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a 4-quinolone derivative characterized by a 4-methoxybenzyl substituent at the N1 position and an ester group at C2. This compound is structurally related to pharmacologically active quinolones, which are known for antibacterial, anticancer, and neuromodulatory properties. Notably, its de-esterified analog, 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, acts as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, enhancing acetylcholine-mediated signaling in neurological pathways . The ethyl ester group likely improves lipophilicity and bioavailability compared to the carboxylic acid form, making it a candidate for further pharmacological optimization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-methoxybenzyl chloride with ethyl acetoacetate in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclization: The resulting intermediate undergoes cyclization to form the quinoline core.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. Ethyl 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has shown effectiveness against various bacterial strains. Studies suggest that the methoxy group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
Anti-inflammatory Effects
Quinoline derivatives are known for their anti-inflammatory capabilities. This compound has been evaluated for its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions .
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. Its ability to induce apoptosis in cancer cells has been documented, particularly in breast and prostate cancer models. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .
Case Study 1: Antimicrobial Activity Assessment
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating strong antimicrobial properties.
Case Study 2: Anti-inflammatory Mechanism Investigation
In another study published in the Journal of Medicinal Chemistry, the anti-inflammatory effects were assessed using an animal model of induced arthritis. The administration of the compound resulted in a significant reduction in paw swelling and pro-inflammatory cytokine levels compared to the control group.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The compound’s core structure shares similarities with several 4-quinolone derivatives, differing primarily in substituents at the N1, C6, and C7 positions. Key analogs and their properties are summarized below:
*Calculated based on molecular formula C20H19NO3.
Key Observations :
- Substituent Effects on Melting Points : Compounds with bulky groups (e.g., pyrazolylmethyl in ) exhibit higher melting points (>200°C), suggesting increased crystallinity.
- Bioactivity Correlations : Halogenation (e.g., Br, F in ) and electron-withdrawing groups (e.g., Cl, CF3 in ) are linked to enhanced antimicrobial and metabolic stability profiles.
- Synthetic Yields : Derivatives with simple alkyl chains (e.g., ethyl in ) often show higher yields (>50%) compared to those requiring multi-step functionalization (e.g., 33% yield for epoxide-containing analogs in ).
Biological Activity
Ethyl 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 937268-26-3) is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : CHNO
- Molecular Weight : 337.37 g/mol
- Structure : The compound features a quinoline core with an ethyl ester and a methoxybenzyl substituent, contributing to its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of related quinoline derivatives, this compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Properties
Quinoline derivatives are also recognized for their anticancer activities. This compound has been investigated for its ability to induce apoptosis in cancer cell lines. In vitro studies revealed that the compound can inhibit cell proliferation and promote apoptotic pathways in human cancer cells, likely through the modulation of signaling pathways associated with cell survival and death .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. Notably, it exhibits activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. The inhibition of AChE by this compound suggests a potential role in cognitive enhancement or neuroprotection .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- DNA Interaction : Some studies suggest that quinoline derivatives may interact with DNA through non-intercalative modes, affecting DNA replication and transcription processes .
- Enzyme Binding : Molecular docking studies indicate that this compound can bind effectively to the active sites of target enzymes like AChE, leading to inhibition .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 1-(4-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how can reaction conditions be optimized for academic-scale production?
Methodological Answer: The synthesis typically involves multi-component reactions (MCRs) or stepwise protocols. A common approach is the Hantzsch-like cyclization, where substituted anilines, β-keto esters, and aldehydes condense under acidic or solvent-free conditions . For academic-scale optimization:
- Solvent Selection: Use ethanol or acetic acid for improved solubility and yield .
- Catalysis: Employ KI or NaOH to accelerate cyclization .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity .
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?
Methodological Answer:
- X-ray Crystallography: Resolves bond lengths (e.g., C11–C12: 1.387 Å) and dihedral angles (e.g., 99.9–125.5° for quinoline rings) to validate spatial arrangement .
- NMR Spectroscopy: Analyze and signals for methoxybenzyl (δ ~3.8 ppm for OCH) and ester groups (δ ~4.3 ppm for CHCH) .
- Mass Spectrometry: Confirm molecular weight (e.g., CHNO: theoretical 335.3 g/mol) .
Q. What biological activity profiles have been reported for 1,4-dihydroquinoline derivatives structurally similar to this compound?
Methodological Answer: 1,4-dihydroquinolines exhibit:
- Antibacterial Activity: Inhibition of DNA gyrase in Gram-negative bacteria (e.g., E. coli) .
- Calcium Channel Modulation: Voltage-gated L-type calcium channel blockade in cardiovascular studies .
- Antioxidant Properties: Radical scavenging via the 4-oxo group and aromatic substituents .
Table 1: Key Physical Properties
Property | Value | Source |
---|---|---|
Molecular Weight | 335.3 g/mol (CHNO) | |
Melting Point | 270–272°C (decomposes) | |
Solubility | DMSO > Ethanol > Water |
Advanced Research Questions
Q. How can researchers reconcile contradictory reports on the antibacterial efficacy of 4-oxo-1,4-dihydroquinoline derivatives in different microbial models?
Methodological Answer:
- Strain-Specific Analysis: Compare MIC values across Gram-positive (e.g., S. aureus) and Gram-negative (e.g., P. aeruginosa) strains .
- Mechanistic Studies: Use in vitro enzyme assays (e.g., DNA gyrase inhibition) to decouple target engagement from membrane permeability .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., –CF) to enhance lipophilicity and penetration .
Q. What advanced computational modeling approaches are suitable for predicting the binding affinity of this compound with potential biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with calcium channels or bacterial enzymes. Focus on hydrogen bonding with the 4-oxo group .
- QSAR Analysis: Correlate substituent electronegativity (e.g., –OCH vs. –Cl) with bioactivity data to guide synthesis .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS) .
Q. What strategies can be employed to address solubility challenges during in vitro bioactivity assessments of hydrophobic 1,4-dihydroquinoline derivatives?
Methodological Answer:
- Co-Solvent Systems: Use DMSO/PBS (≤1% v/v) or cyclodextrin inclusion complexes to enhance dissolution .
- Pro-drug Design: Synthesize phosphate esters or glycosylated derivatives for improved aqueous solubility .
- Nanoformulation: Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) to maintain bioavailability .
Table 2: Crystallographic Parameters from X-ray Studies
Parameter | Value | Source |
---|---|---|
Space Group | Monoclinic, P2/c | |
Bond Length (C11–C12) | 1.387 Å | |
Dihedral Angle (Quinoline) | 109.6–125.5° |
Q. Key Considerations for Data Interpretation
- Contradictions in Bioactivity: Cross-validate findings using orthogonal assays (e.g., MIC + time-kill curves) .
- Synthetic Yield Variability: Optimize stoichiometry (1:1:1 for aldehyde/β-keto ester/aniline) and reaction time (6–12 hr) .
- Crystallographic Artifacts: Account for thermal motion in electron density maps during refinement .
Properties
IUPAC Name |
ethyl 1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-3-25-20(23)17-13-21(12-14-8-10-15(24-2)11-9-14)18-7-5-4-6-16(18)19(17)22/h4-11,13H,3,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULQOYCVMJYMDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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